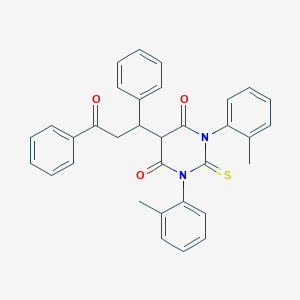![molecular formula C21H19ClN6O B284041 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284041.png)
1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research for its potential in the development of novel drugs. This compound is also known as JNJ-7706621 and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine inhibits the activity of CDKs by binding to the ATP-binding site of the enzyme. This results in the inhibition of cell cycle progression and leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity for CDKs. This makes it a useful tool for studying the role of CDKs in cell cycle progression and cancer development. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of novel drugs based on this compound for the treatment of cancer. Another area of interest is the study of the role of CDKs in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. The first step involves the reaction of 3-chloroaniline with 4-morpholinophenylamine in the presence of a base. The resulting intermediate is then reacted with 4,6-dichloropyrimidine in the presence of a catalyst to yield the final product.
Scientific Research Applications
1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential in the development of anticancer drugs. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and has been considered as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Properties
Molecular Formula |
C21H19ClN6O |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-morpholin-4-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19ClN6O/c22-15-2-1-3-18(12-15)28-21-19(13-25-28)20(23-14-24-21)26-16-4-6-17(7-5-16)27-8-10-29-11-9-27/h1-7,12-14H,8-11H2,(H,23,24,26) |
InChI Key |
NDUCXHNRTZFRLO-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=C4C=NN(C4=NC=N3)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)
![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)


![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)

![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
